2-amino-3-methyl-N-(1,3-thiazol-5-ylmethyl)butanamide
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Overview
Description
(S)-2-Amino-3-methyl-N-(thiazol-5-ylmethyl)butanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product . Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methyl-N-(thiazol-5-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the butanamide moiety can produce primary amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and photographic sensitizers
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-(thiazol-5-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s anti-inflammatory properties may be attributed to its ability to modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent featuring a thiazole ring
Uniqueness
(S)-2-Amino-3-methyl-N-(thiazol-5-ylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3OS |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-amino-3-methyl-N-(1,3-thiazol-5-ylmethyl)butanamide |
InChI |
InChI=1S/C9H15N3OS/c1-6(2)8(10)9(13)12-4-7-3-11-5-14-7/h3,5-6,8H,4,10H2,1-2H3,(H,12,13) |
InChI Key |
UIDMFJYDSUYZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=CS1)N |
Origin of Product |
United States |
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